Cas no 23511-05-9 (1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate)

1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
- 1,4-dioxaspiro[4.5]dec-8-yl 4-methyl-1-benzenesulfonate
- AC1LC0MW
- toluene-4-sulfonic acid 1,4-dioxaspiro[4,5]dec-8-yl ester
- 1,4-dioxaspiro<
- 4.5>
- dec-8-yl p-toluenesulphonate
- decan-8-yl-(4-methylphenyl)sulfonat
- toluene-4-sulfonic acid 1,4-dioxa-spiro[4.5]dec-8-yl ester
- DIO016
- 1,4-Dioxaspiro[4.5]dec-8-yl 4-methylbenzenesulfonate
- toluene-4-sulfonic acid 1,4-dioxaspiro[4.5]dec-8-yl ester
- 8-tosyloxy-1,4-dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate)
- 1,4-dioxaspiro[4.5]dec-8-yl 4-methyl-1-benzenesulfonate; AC1LC0MW; toluene-4-sulfonic acid 1,4-dioxaspiro[4,5]dec-8-yl ester; 1,4-dioxaspiro< 4.5> dec-8-yl p-toluenesulphonate; 1,4-Dioxaspiro< 4.5> decan-8-yl-(4-methylphenyl)sulfonat; toluene-4-sulfonic acid 1,4-dioxa-spiro[4.5]dec-8-yl ester; DIO016; 1,4-Dioxaspiro[4.5]dec-8-yl 4-methylbenzenesulfonate; toluene-4-sulfonic acid 1,4-dioxaspiro[4.5]dec-8-yl ester; 8-tosyloxy-1
- 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate
- SCHEMBL565372
- 1,4-dioxaspiro[4.5]decan-8-yl4-methylbenzenesulfonate
- 8-tosyloxy-1,4-dioxaspiro[4,5]decane
- 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzene-1-sulfonate
- 1,4-Dioxaspiro[4.5]dec-8-yl 4-methylbenzenesulfonate #
- DTXSID20340793
- 1,4-Dioxaspiro[4.5]decan-8-ol, p-toluenesulfonate
- DB-121199
- CS-0197850
- BS-27901
- A912883
- 1,4-Dioxaspiro[4.5]decan-8-ol 4-methylbenzenesulfonate
- toluene-4-sulfonic acid, 1,4-dioxa-spiro[4.5]dec-8-yl ester
- YAA51105
- MFCD18429461
- toluene-4-sulphonic acid-1,4-dioxaspiro[4.5]dec-8-yl ester
- SY333159
- toluene-4-sulphonic acid-1,4-dioxa-spiro[4.5]dec-8-yl ester
- AMY4990
- 23511-05-9
- EN300-154531
- XH0951
-
- MDL: MFCD18429461
- Inchi: InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3
- InChI Key: OWOKCUXVMOFUSP-UHFFFAOYSA-N
- SMILES: O=S(C1=CC=C(C)C=C1)(OC(CC2)CCC32OCCO3)=O
Computed Properties
- Exact Mass: 312.10314491g/mol
- Monoisotopic Mass: 312.10314491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 2.3
1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB542827-1 g |
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate; . |
23511-05-9 | 1g |
€356.50 | 2023-04-14 | ||
Enamine | EN300-154531-0.5g |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzene-1-sulfonate |
23511-05-9 | 0.5g |
$341.0 | 2023-06-05 | ||
Enamine | EN300-154531-0.1g |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzene-1-sulfonate |
23511-05-9 | 0.1g |
$314.0 | 2023-06-05 | ||
Enamine | EN300-154531-5.0g |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzene-1-sulfonate |
23511-05-9 | 5g |
$1033.0 | 2023-06-05 | ||
Alichem | A019091982-1g |
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate |
23511-05-9 | 98% | 1g |
$288.66 | 2023-09-02 | |
Alichem | A019091982-5g |
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate |
23511-05-9 | 98% | 5g |
$882.96 | 2023-09-02 | |
Ambeed | A496932-1g |
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate |
23511-05-9 | 98% | 1g |
$130.0 | 2025-02-25 | |
Ambeed | A496932-5g |
1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate |
23511-05-9 | 98% | 5g |
$580.0 | 2025-02-25 | |
Enamine | EN300-154531-0.05g |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzene-1-sulfonate |
23511-05-9 | 0.05g |
$299.0 | 2023-06-05 | ||
Enamine | EN300-154531-250mg |
1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzene-1-sulfonate |
23511-05-9 | 250mg |
$328.0 | 2023-09-25 |
1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate
Introduction to 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate (CAS No. 23511-05-9)
The compound 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate, identified by its CAS number 23511-05-9, is a sophisticated organic molecule with a unique structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic sulfonate derivative combines a dioxaspiro structure with a methylbenzene sulfonate moiety, presenting a rich scaffold for further chemical manipulation and biological evaluation.
At the core of its molecular architecture lies a spirocyclic core, which is a fused ring system consisting of two heterocyclic rings connected by a single carbon atom. The spirocyclic nature of this compound imparts rigidity and stability to the molecule, making it an attractive candidate for drug design. Specifically, the dioxaspiro4.5decan-8-yl portion of the name highlights the presence of a dioxane ring fused to a spirocyclic decane system, which can serve as a privileged scaffold in medicinal chemistry.
The sulfonate group, represented as 4-methylbenzene-1-sulfonate, contributes to the compound's solubility in polar solvents and may enhance its bioavailability. This moiety is also known to interact favorably with biological targets, often serving as a pharmacophore in drug molecules. The combination of these structural features makes 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate a promising candidate for further investigation in therapeutic applications.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spirocycles are known for their conformational rigidity, which can improve binding affinity to biological targets. Additionally, the spirocyclic core can undergo various chemical transformations, allowing for the synthesis of diverse derivatives with tailored properties.
One of the most compelling aspects of 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate is its potential as a building block for more complex drug candidates. The presence of both the dioxaspiro and sulfonate moieties provides multiple sites for functionalization, enabling chemists to modify its properties as needed. For instance, researchers can introduce additional substituents or alter the connectivity of the rings to explore new pharmacological profiles.
Recent studies have demonstrated that sulfonate derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The sulfonate group is particularly well-suited for interactions with biological targets such as enzymes and receptors due to its ability to form hydrogen bonds and participate in electrostatic interactions. This makes 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate an intriguing candidate for further exploration in drug discovery.
The synthesis of 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The spirocyclic core typically requires specialized synthetic strategies, such as cyclization reactions or metal-catalyzed coupling reactions. The introduction of the sulfonate group often involves sulfonylation reactions or nucleophilic substitution at the aromatic ring.
Once synthesized, 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate can be subjected to various analytical techniques to confirm its structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate its molecular structure. Additionally, chromatographic methods like high-performance liquid chromatography (HPLC) can be employed to purify the compound and remove any impurities.
The biological evaluation of 1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate typically involves testing its activity against various biological targets in vitro and in vivo. This may include assays for enzyme inhibition, receptor binding affinity, or cell-based assays to assess cytotoxicity or other pharmacological effects. The results from these studies can provide valuable insights into its potential therapeutic applications.
In conclusion,1,4-dioxaspiro4.5decan-8-yl 4-methylbenzene-1-sulfonate (CAS No. 23511-05-9) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of a spirocyclic core and sulfonate moiety makes it an attractive scaffold for drug design and development. Further studies are warranted to explore its biological activities and therapeutic potential.
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